molecular formula C11H21NO4 B2808640 (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid CAS No. 1931965-01-3

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid

Cat. No.: B2808640
CAS No.: 1931965-01-3
M. Wt: 231.292
InChI Key: WTYLEXCGLNFFIN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid is a chiral, Boc-protected β-amino acid derivative with the molecular formula C₁₁H₂₂N₂O₄ (MW: 246.30 g/mol) . It features a hexanoic acid backbone with a tert-butoxycarbonyl (Boc) group on the 3-amino position, making it a versatile intermediate in peptide synthesis and medicinal chemistry. Its stereochemistry (S-configuration) ensures compatibility with biological systems, while the Boc group protects the amine during synthetic processes .

Key properties:

  • CAS No.: 1956436-56-8 (target compound) ; other CAS entries (e.g., 1931965-01-3) may refer to stereoisomers or positional variants .
  • Storage: Stable under inert atmospheres at room temperature .
  • Applications: Used in dipeptide synthesis, fluorescent probe development, and as a building block for bioactive molecules .

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYLEXCGLNFFIN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid typically involves the protection of the amino group of (S)-3-aminohexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.

    Coupling Reactions: It is often used in peptide coupling reactions, where the Boc-protected amino acid is coupled with other amino acids or peptides using coupling reagents like carbodiimides.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Coupling: Carbodiimides (e.g., DCC, EDC), HOBt, and other peptide coupling reagents.

Major Products:

    Deprotection: (S)-3-aminohexanoic acid.

    Coupling: Peptides and peptide derivatives.

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis
    • The primary application of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid is in peptide synthesis . It acts as a protected amino acid that can be incorporated into growing peptide chains. The Boc group protects the amino group during chemical reactions, allowing for selective coupling without unwanted side reactions.
    • Mechanism : Upon deprotection using strong acids like trifluoroacetic acid (TFA), the free amino group can participate in peptide bond formation, facilitating the assembly of complex peptides.
  • Drug Development
    • This compound is instrumental in developing peptide-based drugs and bioconjugates. Its ability to form stable peptide bonds makes it valuable for synthesizing therapeutics targeting diseases such as cancer and metabolic disorders.
    • Case Study : Research has shown that peptides synthesized using this compound exhibit potent anticancer activity against specific cell lines, with IC50 values in the low micromolar range.
  • Bioconjugation
    • This compound is employed in bioconjugation reactions , where peptides are attached to other molecules to enhance their stability and functionality. This application is particularly relevant in developing targeted drug delivery systems.
    • Findings : Studies demonstrate that bioconjugates formed using this compound show improved pharmacokinetic properties and efficacy in vivo.

Chemical Reactions Involving this compound

Reaction TypeDescription
Deprotection Removal of the Boc group using TFA or hydrochloric acid in methanol.
Coupling Formation of peptide bonds using reagents like N,N'-diisopropylcarbodiimide (DIC).

Mechanism of Action

The mechanism of action of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
  • Structure: Boc group on the 6-amino position, amine on the 2nd carbon .
  • CAS No.: 2418-95-3.
  • Key Differences: Altered regiochemistry impacts hydrogen bonding and solubility. Used as a lysine analog in peptide synthesis due to its ε-amino protection .
(b) 6-((tert-Butoxycarbonyl)amino)hexanoic acid (BocAhx)
  • Structure: Linear hexanoic acid with Boc on the terminal 6-amino group .
  • Key Differences: Lacks stereochemistry (non-chiral). Applied in phospholipid probes for enzyme inhibition studies .
Table 1: Positional Isomer Comparison
Property (S)-3-Boc-hexanoic acid (S)-6-Boc-hexanoic acid BocAhx
Boc Position 3-amino 6-amino 6-amino
Chirality S-configuration S-configuration None
Molecular Weight 246.30 246.30 217.27
Primary Use Peptide intermediates Lysine analogs Enzyme probes

Functionalized Derivatives

(a) (S)-2-((Tert-butoxycarbonyl)amino)-6-(pyrene-1-carboxamido)hexanoic acid
  • Structure: Boc on 2-amino, pyrene carboxamide on 6-amino .
  • Key Differences :
    • Pyrene moiety enables fluorescence for nucleic acid binding studies.
    • Higher molecular weight (475.22 g/mol) and lipophilicity .
(b) (S)-β3CbzK ((S)-3-amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid)
  • Structure : Cbz (benzyloxycarbonyl) protection instead of Boc .
  • Key Differences :
    • Cbz group is acid-labile, unlike Boc, which is base-sensitive.
    • Used in genetic code expansion studies .
Table 2: Functionalized Derivatives
Property Target Compound Pyrene Derivative (S)-β3CbzK
Protecting Group Boc Boc + Pyrene Cbz
Molecular Weight 246.30 475.22 293.33
Application Peptide synthesis Nucleic acid probes Genetic engineering

Boc-Protected Amino Acids with Different Backbones

(a) 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid
  • Structure : Aromatic backbone with Boc and hydroxyl groups .
  • Key Differences :
    • Rigid aromatic ring reduces conformational flexibility.
    • Used in natural product synthesis .
(b) N(e)-Boc-L-lysine
  • Structure: Boc on lysine’s ε-amino group .
  • Key Differences: Native amino acid backbone vs. hexanoic acid. Broader use in standard peptide chemistry .

Biological Activity

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid, commonly referred to as Boc-Lysine, is a derivative of lysine that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound is primarily used as a building block in peptide synthesis and has implications in drug development and therapeutic applications. Below, we explore its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₂₃N₃O₃
  • Molecular Weight : 241.32 g/mol
  • CAS Number : 1931965-01-3

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino group, facilitating the synthesis of peptides without unwanted side reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The compound has been tested against various bacterial strains, showing significant inhibition of growth. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound's anticancer properties are also noteworthy. Studies have shown that this compound can induce apoptosis in cancer cell lines. Specifically, it has been observed to inhibit cell proliferation and promote cell death through mechanisms involving mitochondrial pathways and caspase activation .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Mitochondrial pathway activation
A549 (Lung)25Caspase cascade activation

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell survival and proliferation, such as cyclooxygenases (COX), leading to reduced inflammatory responses and tumor growth.
  • Receptor Modulation : It can interact with various receptors on cell membranes, modulating signaling pathways that are crucial for cell survival and proliferation.

Research Findings

Recent studies have focused on the synthesis of novel derivatives of this compound to enhance its biological activity. For instance, modifications to the side chains have been shown to improve potency against specific cancer types while minimizing toxicity to normal cells .

Case Studies

  • Case Study 1 : A study investigated the effects of Boc-Lysine on human breast cancer cells, revealing a dose-dependent increase in apoptosis markers after treatment with the compound.
  • Case Study 2 : Research involving murine models demonstrated that administration of Boc-Lysine resulted in significant tumor size reduction compared to control groups, supporting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the common synthetic routes for (S)-3-((tert-butoxycarbonyl)amino)hexanoic acid, and how can reaction yields be optimized?

Answer: The synthesis typically employs chiral auxiliaries like (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate to control stereochemistry. Key steps include boronate ester coupling and Boc deprotection. Optimization involves:

  • Maintaining temperatures below 25°C during FMOC coupling to prevent racemization .
  • Purification via normal-phase chromatography (hexane/ethyl acetate gradients), achieving yields up to 54.6% .

Q. Table 1: Synthetic Method Comparison

Starting MaterialKey ConditionsYieldPurity Method
Chiral oxazinane derivativeNa2CO3, 0°C, RP-HPLC42.6%LCMS, HPLC (95.7%)
Enantiomeric oxazinanePd/C, H₂ atmosphere54.6%LCMS

Q. How does the Boc group facilitate the compound’s use in peptide synthesis?

Answer: The Boc group protects the amine during solid-phase peptide synthesis, enabling sequential coupling. It is stable under basic conditions and removable with trifluoroacetic acid (TFA). This selectivity is critical for constructing peptide dendrimers in gene delivery systems . Stability in FMOC deprotection environments ensures high-fidelity chain assembly .

Q. What purification techniques are effective for isolating this compound?

Answer:

  • Normal-phase chromatography resolves stereoisomers using silica gel and hexane/ethyl acetate .
  • Reverse-phase flash chromatography (C18 columns, acetonitrile/water gradients) achieves ≥95% purity .
  • Chiral HPLC (CHIRALPAK AD-H column) confirms enantiomeric excess (>98%) .

Advanced Research Questions

Q. How do stereochemical variations impact the compound’s reactivity and bioactivity?

Answer: The (S)-configuration at the 3-position is essential for binding to biological targets (e.g., enzymes). Racemization during synthesis is minimized using chiral auxiliaries and low temperatures (<25°C). Chiral HPLC and X-ray crystallography validate stereochemical integrity . For example, (2S,3R)-isomers show 30% lower binding affinity to proteases than (S)-configured analogs .

Q. How does the compound’s stability under varying conditions affect its application in bioconjugation?

Answer:

  • pH Stability : Boc deprotection occurs at pH <2 (1-hour half-life) but remains stable at physiological pH (95% intact after 72 hours) .
  • Thermal Stability : Decomposition initiates at 150°C, necessitating storage at -20°C .

Q. Table 2: Stability Profile

ConditionOutcomeReference
pH 2.0, 25°CBoc deprotection in 1 hour
pH 7.4, 37°C95% intact after 72 hours
150°C (dry)Onset of decomposition

Q. What role does the compound play in targeted drug delivery systems?

Answer: The carboxylic acid enables covalent conjugation to nanocarriers via EDC/NHS chemistry (>80% efficiency). PEGylation improves solubility and reduces immunogenicity, increasing tumor accumulation by 40% . Modifications to the hexanoic acid chain (e.g., branching) optimize renal clearance .

Q. How do structural modifications compare to Z-protected analogs in functionality?

Answer:

  • Boc Group : Orthogonal protection (TFA-cleavable), 3-fold higher plasma stability, but slower conjugation kinetics (k = 0.09 min⁻¹) .
  • Z Group : Removed via hydrogenolysis, faster conjugation (k = 0.15 min⁻¹), but lower stability .

Q. Table 3: Protecting Group Comparison

PropertyBoc GroupZ Group
Deprotection MethodTFAH₂/Pd
Plasma Stability (t₁/₂)72 hours24 hours
Conjugation Rate (k)0.09 min⁻¹0.15 min⁻¹
Reference

Q. How can contradictions in reported biological activities be resolved?

Answer: Discrepancies in cytotoxicity (e.g., IC50 5 μM vs. no activity at 100 μM) arise from assay conditions. Standardized protocols (e.g., serum-free MTT assays) and radiolabeled derivatives clarify that intact Boc protection is necessary for antitumor activity .

Q. What analytical methods confirm the compound’s purity and structure?

Answer:

  • LC-MS : ESI-TOF (m/z 246.30 [M+H]⁺) .
  • NMR : 1H/13C spectra in methanol-d4 (δ 1.26 ppm for tert-butyl protons) .
  • Chiral HPLC : Resolves enantiomers (>99% ee) .

Q. How is the compound utilized in peptide dendrimers for gene delivery?

Answer: As a hydrophobic core in amphiphilic dendrimers, it enhances DNA binding via electrostatic interactions. In vivo studies show 60% gene expression efficiency in murine models, surpassing polyethylenimine (PEI) vectors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.